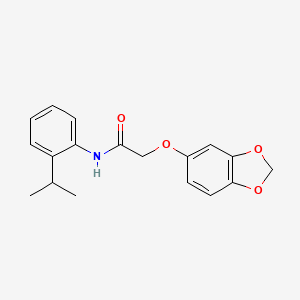![molecular formula C21H20O5 B5777571 methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5777571.png)
methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate, also known as MOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOPP belongs to the family of coumarin derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, this compound has been used as a plant growth regulator and insecticide. In material science, this compound has been used as a fluorescent probe and in the synthesis of nanomaterials.
Wirkmechanismus
The mechanism of action of methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In diabetes, this compound has been shown to enhance insulin secretion and improve glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the dose and duration of exposure. In vitro studies have shown that this compound can induce DNA damage, oxidative stress, and mitochondrial dysfunction. In vivo studies have shown that this compound can affect various organ systems such as the liver, kidney, and reproductive system. However, the toxicity of this compound is relatively low, and it has been shown to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has several advantages as a research tool, including its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate. In medicine, this compound could be further developed as a potential anticancer agent, anti-inflammatory agent, and antidiabetic agent. In agriculture, this compound could be used to develop new plant growth regulators and insecticides. In material science, this compound could be used to develop new fluorescent probes and nanomaterials. Further studies are needed to fully understand the mechanism of action and toxicity of this compound, as well as its potential applications in various fields.
In conclusion, this compound is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of this compound as a research tool and therapeutic agent.
Synthesemethoden
Methyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized through a multistep process that involves the condensation of 4-phenylcoumarin with propionaldehyde, followed by the reaction with methyl chloroacetate. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The purity and yield of this compound can be improved by using chromatographic techniques such as column chromatography.
Eigenschaften
IUPAC Name |
methyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-7-15-10-17-16(14-8-5-4-6-9-14)11-20(22)26-19(17)12-18(15)25-13-21(23)24-2/h4-6,8-12H,3,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPMIYGBOGXFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)OC)OC(=O)C=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5777490.png)

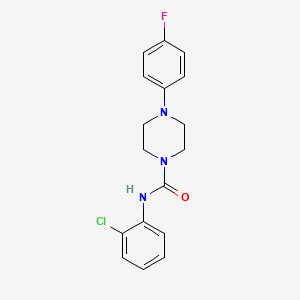
![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

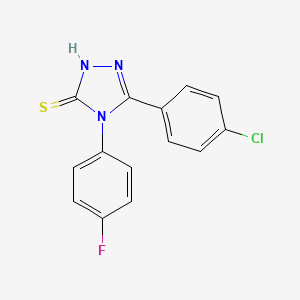
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)
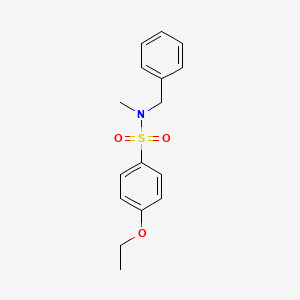
![N-(3-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5777543.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)
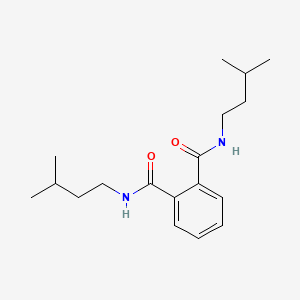
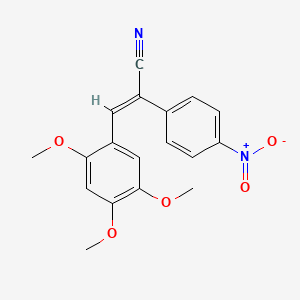
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
